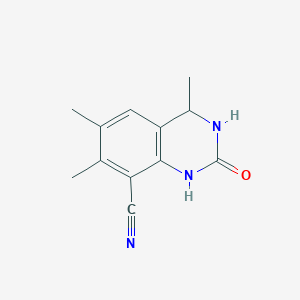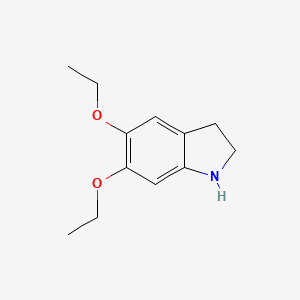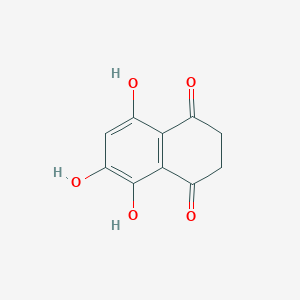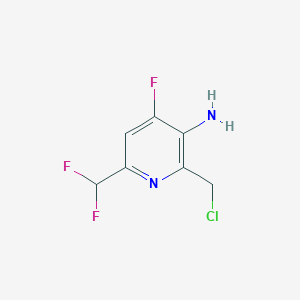
4,6,7-Trimethyl-2-oxo-1,2,3,4-tetrahydroquinazoline-8-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6,7-Trimethyl-2-oxo-1,2,3,4-tetrahydroquinazoline-8-carbonitrile is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core with three methyl groups and a nitrile group. It has garnered interest in various fields of research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,7-Trimethyl-2-oxo-1,2,3,4-tetrahydroquinazoline-8-carbonitrile can be achieved through several methods. One common approach involves the reaction of 2-amino-3-cyano-4,6,7-trimethylquinazoline with appropriate reagents under controlled conditions. For instance, the reaction can be carried out in the presence of phosphorus oxychloride (POCl3) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, precise temperature control, and the use of catalysts to enhance the reaction efficiency. The process is often scaled up from laboratory conditions to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions
4,6,7-Trimethyl-2-oxo-1,2,3,4-tetrahydroquinazoline-8-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinazoline derivatives.
Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and aryl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can be further utilized in chemical synthesis and research.
Aplicaciones Científicas De Investigación
4,6,7-Trimethyl-2-oxo-1,2,3,4-tetrahydroquinazoline-8-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4,6,7-Trimethyl-2-oxo-1,2,3,4-tetrahydroquinazoline-8-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
4,6,6-Trimethyl-2-oxo-1,2,5,6-tetrahydropyridine-3-nitrile: This compound shares a similar core structure but differs in the position and number of methyl groups.
4,4,6-Trimethyl-2-oxo-1-phenyl-1,2,3,4-tetrahydropyridine-3-carbonitrile: Another similar compound with a phenyl group instead of a nitrile group.
Uniqueness
4,6,7-Trimethyl-2-oxo-1,2,3,4-tetrahydroquinazoline-8-carbonitrile is unique due to its specific arrangement of methyl groups and the presence of a nitrile group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
89638-57-3 |
|---|---|
Fórmula molecular |
C12H13N3O |
Peso molecular |
215.25 g/mol |
Nombre IUPAC |
4,6,7-trimethyl-2-oxo-3,4-dihydro-1H-quinazoline-8-carbonitrile |
InChI |
InChI=1S/C12H13N3O/c1-6-4-9-8(3)14-12(16)15-11(9)10(5-13)7(6)2/h4,8H,1-3H3,(H2,14,15,16) |
Clave InChI |
NFZTVWQIRWVEOX-UHFFFAOYSA-N |
SMILES canónico |
CC1C2=C(C(=C(C(=C2)C)C)C#N)NC(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![n-[2-(4-Nitrophenyl)ethyl]propan-2-amine](/img/structure/B11892949.png)






![2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B11892982.png)






